molecular formula C17H18F3N3O2 B2829666 2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide CAS No. 866010-81-3

2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2829666
CAS No.: 866010-81-3
M. Wt: 353.345
InChI Key: AHWGNONNCMGYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide (CAS 866010-81-3) is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This acetamide derivative features a morpholine ring, a common pharmacophore known to enhance solubility and bioavailability, linked to a trifluoromethylphenyl group, which can improve metabolic stability and binding affinity . The molecular formula is C17H18F3N3O2 and it has a molecular weight of 353.35 g/mol . This compound is primarily investigated for its potential as a carbonic anhydrase (CA) inhibitor , specifically targeting the tumor-associated isozyme CA IX . CA IX is overexpressed in hypoxic tumor environments and is a validated drug target for cancer therapy. Research indicates that structurally related morpholine-acetamide derivatives exhibit potent inhibitory activity against carbonic anhydrase, with IC50 values comparable to the standard drug acetazolamide . Furthermore, such compounds have demonstrated significant anti-proliferative effects in vitro, particularly against ovarian cancer cell lines, showing activity that is comparable to cisplatin . The mechanism is believed to involve disruption of pH regulation in cancerous cells, thereby inhibiting growth and survival pathways. Its research value lies in the development of novel multi-target anticancer agents and as a chemical probe to study hypoxia-induced cellular processes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2/c18-17(19,20)13-3-4-15(23-5-1-2-6-23)14(11-13)21-16(24)12-22-7-9-25-10-8-22/h1-6,11H,7-10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWGNONNCMGYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 2-pyrrol-1-yl-5-(trifluoromethyl)benzaldehyde. This can be achieved through the reaction of 2-pyrrolecarboxaldehyde with trifluoromethylbenzene under Friedel-Crafts acylation conditions.

    Amide Bond Formation: The intermediate is then reacted with morpholine and acetic anhydride to form the final product. This step involves the formation of an amide bond, facilitated by the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification techniques, such as recrystallization or chromatography, are crucial to obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrrole-2,5-dione derivatives.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the carbonyl group in the amide linkage.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the trifluoromethyl group. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its role in cellular processes.

Medicine

Medically, this compound is explored for its potential therapeutic applications. Its structural features suggest it could act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in areas such as oncology and neurology.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, altering their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity, while the morpholine and pyrrole rings contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Biological Relevance (References)
2-Morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide (Target) Acetamide-phenyl Morpholine (electron-donating), pyrrole, CF₃ Hypothesized kinase modulation
2-Chloro-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide Acetamide-phenyl Chlorine (electron-withdrawing), pyrrole, CF₃ Intermediate in insecticide synthesis
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Acetamide-thiazole-phenyl Pyrazole, thiazole, methyl groups Anticancer activity (unpublished data)
2-[[4-(4-Chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(CF₃)phenyl]acetamide Acetamide-triazole-phenyl Triazole, sulfanyl, chloro, CF₃ Antimicrobial potential
(4aR)-N-[2-(6-Cyano-5-methylpyrimidin-4-yl)-4-(CF₃)phenyl]-...-pyrrolo[1,2-b]pyridazine-3-carboxamide Pyrrolo-pyridazine-carboxamide Pyrimidine, CF₃, morpholin-4-yl-ethoxy Kinase inhibitor (patent claim)

Key Observations:

Substituent Effects on Bioactivity :

  • The morpholine group in the target compound may enhance solubility and target binding compared to the chloro analog, which is associated with insecticide intermediates .
  • Trifluoromethyl groups (CF₃) are conserved across analogs for metabolic stability and hydrophobic interactions .

Heterocyclic Diversity :

  • Pyrazole and triazole derivatives (e.g., ) exhibit broader antimicrobial and anticancer activity, whereas pyrrole-morpholine hybrids (Target) lack explicit pharmacological data but share structural motifs with kinase inhibitors .

Synthetic Utility :

  • Chloro-acetamides (e.g., ) are precursors for agrochemicals like Fipronil analogs, while morpholine-containing compounds (Target, ) are prioritized in drug discovery for their pharmacokinetic advantages .

Pharmacological and Physicochemical Data

Property Target Compound 2-Chloro Analog Triazole-Sulfanyl Analog
Molecular Weight 395.35 g/mol 347.75 g/mol 511.91 g/mol
LogP (Predicted) 3.2 4.1 4.8
Water Solubility Moderate (morpholine effect) Low (chloro group) Low (sulfanyl group)
Reported IC₅₀ (Kinase Inhibition) N/A N/A 0.8 µM (EGFR kinase)

Notes:

  • The target compound’s lower LogP compared to its chloro analog suggests improved solubility, a critical factor for oral bioavailability.
  • Triazole-sulfanyl analogs demonstrate potent kinase inhibition, implying that replacing the morpholine group with sulfanyl could enhance target affinity .

Q & A

Basic: What synthetic routes are recommended for synthesizing 2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Nucleophilic substitution to introduce the morpholine ring, using solvents like DMF or THF under controlled temperatures (60–80°C) .

Coupling reactions (e.g., amide bond formation) with coupling agents such as HBTU or HATU to link the pyrrole and trifluoromethylphenyl moieties .

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the target compound. Purity (>95%) is confirmed by HPLC with a C18 column .

Critical Parameters:

  • Solvent polarity and reaction temperature significantly impact yield.
  • Use anhydrous conditions to prevent hydrolysis of the trifluoromethyl group .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR identifies protons on the morpholine (δ 3.6–3.8 ppm) and pyrrole (δ 6.2–6.5 ppm) rings.
    • ¹³C NMR confirms the acetamide carbonyl (δ ~170 ppm) and trifluoromethyl carbon (δ ~125 ppm, q, J = 280 Hz) .
  • IR Spectroscopy:
    • Stretching vibrations for amide C=O (~1650 cm⁻¹) and morpholine C-O-C (~1100 cm⁻¹) .
  • Mass Spectrometry (HRMS):
    • Exact mass matching within 5 ppm error ensures molecular formula accuracy .

Advanced: How do structural analogs with piperidine or thiazole substitutions compare in biological activity?

Methodological Answer:

  • Case Study:
    • Piperidine-substituted analogs (e.g., N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-(4-methylpiperidin-1-yl)acetamide) show reduced binding affinity to kinase targets compared to morpholine derivatives, likely due to steric hindrance .
    • Thiazole-containing analogs exhibit enhanced antimicrobial activity but lower solubility in aqueous buffers .
  • Experimental Design:
    • Use competitive binding assays (e.g., SPR or ITC) to quantify target affinity differences .
    • Compare logP values to assess solubility changes .

Advanced: How can researchers resolve contradictions in reported IC₅₀ values across studies?

Methodological Answer:
Contradictions often arise from:

Purity Variability: Impurities (e.g., unreacted starting materials) skew bioactivity data. Validate purity via orthogonal methods (HPLC + NMR) .

Assay Conditions: Differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) alter results. Standardize protocols using guidelines like MIAME for reproducibility .

Compound Stability: Trifluoromethyl groups may degrade under prolonged light exposure. Conduct stability studies (e.g., 24-hr exposure to UV-Vis light) .

Basic: What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction:
    • Use SwissADME to estimate logP (lipophilicity), water solubility, and blood-brain barrier permeability .
    • Molecular Dynamics Simulations (e.g., GROMACS) model interactions with cytochrome P450 enzymes to predict metabolic stability .
  • Target Docking:
    • AutoDock Vina or Schrödinger Suite predicts binding modes to kinases or GPCRs. Validate with mutagenesis studies .

Advanced: What strategies mitigate synthetic challenges in scaling up production for in vivo studies?

Methodological Answer:

  • Optimized Reaction Scaling:
    • Replace batch reactors with flow chemistry systems to control exothermic reactions (e.g., morpholine ring formation) .
    • Use solid-supported reagents (e.g., polymer-bound HOBt) to simplify purification .
  • Yield Improvement:
    • Screen catalysts (e.g., Pd/C for hydrogenation) under high-pressure conditions (10–15 bar) .

Advanced: How does the trifluoromethyl group influence electronic properties and reactivity?

Methodological Answer:

  • Electronic Effects:
    • The -CF₃ group is strongly electron-withdrawing, polarizing the phenyl ring and enhancing electrophilic substitution at the 4-position .
    • Hammett Constants (σₚ): σₚ = 0.54 for -CF₃, quantified via DFT calculations (B3LYP/6-31G*) .
  • Reactivity in Biological Systems:
    • Stabilizes hydrogen bonds with target proteins (e.g., kinase ATP-binding pockets) but may reduce metabolic stability due to oxidative defluorination .

Basic: What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

  • Short-Term Storage:
    • Lyophilized powder at -20°C under argon, shielded from light .
  • Long-Term Stability:
    • Dissolve in DMSO (10 mM stock), aliquot, and store at -80°C. Avoid freeze-thaw cycles (>3 cycles degrade purity by ~15%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.